co-Codaprin - 130320-48-8

co-Codaprin

Catalog Number: EVT-1213291
CAS Number: 130320-48-8
Molecular Formula: C27H29NO7
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Co-Codaprin is classified under two main categories:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Aspirin is a well-known NSAID that reduces inflammation and pain by inhibiting the production of prostaglandins.
  • Opiate analgesics: Codeine is classified as a weak narcotic that alters the perception of pain by acting on the central nervous system.

The formulation of Co-Codaprin typically presents in tablet form, with common dosages including 8 mg of codeine and 400 mg of aspirin per tablet .

Synthesis Analysis

The synthesis of Co-Codaprin involves the straightforward combination of its two active ingredients. The process can be summarized as follows:

  1. Preparation of Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride or acetylsalicylic acid.
  2. Incorporation of Codeine: Codeine is derived from morphine through a process known as O-methylation. This transformation can be achieved using methyl iodide in the presence of a base such as sodium hydride.

The final product, Co-Codaprin, is created by mixing these two compounds in specific ratios under controlled conditions to ensure uniformity and stability .

Molecular Structure Analysis

Co-Codaprin does not have a singular molecular structure due to its composition of two distinct compounds. The molecular structures are as follows:

  • Aspirin (Acetylsalicylic Acid):
    • Molecular Formula: C₉H₈O₄
    • Structure: Contains an acetyl group attached to a salicylic acid backbone.
  • Codeine:
    • Molecular Formula: C₁₈H₂₁NO₃
    • Structure: A phenanthrene derivative with hydroxyl and methoxy groups.

Both compounds exhibit specific functional groups that contribute to their pharmacological activities. The interaction between these structures when combined in Co-Codaprin enhances its analgesic efficacy .

Chemical Reactions Analysis

The primary chemical reactions relevant to Co-Codaprin involve the metabolism of its constituents within the body:

  1. Aspirin Metabolism:
    • Aspirin undergoes hydrolysis to produce salicylic acid, which exerts anti-inflammatory effects.
    • It also inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis.
  2. Codeine Metabolism:
    • Codeine is metabolized primarily in the liver via O-demethylation to morphine (approximately 5-10% conversion), which contributes significantly to its analgesic effects.
    • Other metabolites include norcodeine and codeine-6-glucuronide, with the latter being implicated in analgesia .

These metabolic pathways highlight how Co-Codaprin functions at both peripheral and central levels to alleviate pain.

Mechanism of Action

The mechanism of action for Co-Codaprin is multifaceted due to its dual composition:

  • Aspirin:
    • Inhibits cyclooxygenase enzymes, reducing the synthesis of prostaglandins involved in inflammation and pain signaling.
    • This action decreases swelling and pain perception at the site of injury.
  • Codeine:
    • Acts primarily as an agonist at mu-opioid receptors in the central nervous system, leading to decreased transmission of pain signals.
    • It also induces sedation and can alter emotional responses to pain through its action on various opioid receptors (mu, delta, kappa) .

Together, these mechanisms provide effective pain relief by addressing both inflammatory processes and central pain perception.

Physical and Chemical Properties Analysis

Co-Codaprin exhibits several notable physical and chemical properties:

  • Physical Form: Typically available as tablets.
  • Solubility: Aspirin is soluble in organic solvents but has limited solubility in water; codeine is more soluble in water compared to aspirin.
  • Stability: The stability of Co-Codaprin can be affected by temperature and humidity; it should be stored in a cool, dry place.

The pharmacokinetics include rapid absorption from the gastrointestinal tract, with peak plasma concentrations occurring approximately one hour after administration .

Applications

Co-Codaprin is primarily used for:

  • Pain Management: Effective for moderate pain relief where standard over-the-counter medications are insufficient.
  • Symptomatic Relief: Addresses symptoms associated with colds and flu, providing both analgesic and anti-inflammatory benefits.
  • Postoperative Pain Relief: Often prescribed following surgical procedures where combined analgesic effects are beneficial.

Due to its potential for addiction related to codeine, it is typically recommended for short-term use under medical supervision .

Introduction to Co-Codaprin

Definition and Composition of Co-Codaprin

Co-Codaprin (BAN: Codeine Phosphate and Aspirin) is a compound analgesic combining two pharmacologically active components:

  • Codeine phosphate: An opioid alkaloid (3-methylmorphine) acting as a μ-opioid receptor agonist. It is metabolized primarily by CYP2D6 to morphine, which mediates its analgesic effects [2] [9].
  • Aspirin (acetylsalicylic acid): A non-steroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation [4].

Table 1: Standard Composition of Co-Codaprin Formulations

ComponentChemical RoleTypical Strengths per Unit
Codeine phosphateOpioid analgesic7.5 mg, 15 mg, 30 mg, 60 mg
AspirinNSAID/antiplatelet agent300–500 mg
Additional agents*Adjuvants (e.g., caffeine in AC&C)Varies (e.g., 30–50 mg caffeine)

* In some formulations like Canada's "AC&C" [4]

The combination leverages synergistic mechanisms: Aspirin reduces peripheral inflammation, while codeine acts centrally to elevate pain thresholds [9].

Historical Development and Regulatory Approval

Co-Codaprin emerged from mid-20th-century efforts to enhance pain management through multi-mechanistic formulations:

  • 1950s: Codeine received initial FDA approval as a standalone analgesic. Aspirin was already established as a primary NSAID [9].
  • 1970s: Fixed-dose combinations gained popularity, with Co-Codaprin formalized under the British Approved Name (BAN) system [4].
  • Regulatory milestones:
  • Controlled Substances Act (1970, USA): Classified codeine combinations under Schedules III–V based on concentration (e.g., Schedule III for ≤90mg codeine per unit) [8].
  • 2007 FDA Amendments Act: Introduced Risk Evaluation and Mitigation Strategies (REMS) for opioids, indirectly affecting Co-Codaprin safety monitoring [1].
  • 2013 EMA Review: Restricted pediatric use due to respiratory risks from variable CYP2D6 metabolism [5].

Clinical Indications and Therapeutic Scope

Co-Codaprin is authorized for:

  • Acute mild-to-moderate pain: Post-dental surgery, trauma, or musculoskeletal injuries where monotherapy (e.g., aspirin alone) is insufficient [4] [6].
  • Condition-specific limitations:
  • Contraindicated in children <12 years and post-tonsillectomy patients due to codeine metabolism risks [5] [6].
  • Avoided in chronic pain due to aspirin’s GI toxicity and codeine’s addiction potential [3].
  • Non-FDA-approved uses:
  • Cough suppression: Low-dose codeine (7.5–30 mg) in some syrups, though efficacy is debated [2] [6].
  • Restless leg syndrome: Limited evidence supports low-dose use in refractory cases [2].

Mechanistic rationale: Aspirin inhibits prostaglandin-mediated nociceptor sensitization, while codeine activates descending inhibitory pathways in the CNS [9].

Global Prevalence and Prescription Trends

Opioid analgesic consumption varies dramatically by region and income:

  • High-income countries (HICs):
  • Median consumption: 345.1 morphine milligram equivalents (MME) per 1,000 inhabitants/day (2019) [3].
  • Trends: Declining in the US/Germany due to opioid crisis policies but rising in other HICs (e.g., +36.6 MME median increase, 2009–2019) [3].
  • Low/middle-income countries (LMICs):
  • Median consumption: 8.3 MME (2019), constrained by access barriers and regulatory restrictions [3].
  • Co-Codaprin-specific patterns:
  • Canada: Over-the-counter access for low-dose formulations (e.g., "222" with 7.5 mg codeine) [4].
  • EU: Prescription-only, with declining use after EMA’s 2013 pediatric restrictions [5].
  • US: Schedule III classification limits refills, with co-prescriptions of stimulants (e.g., for ADHD) correlating with 7.58x higher odds of escalating opioid doses .

Table 2: Global Disparities in Opioid Consumption (2019)

Country Income GroupMedian MME/1,000/day10-Year Trend (2009–2019)Key Drivers
High-income (HICs)345.1+36.6 MME (IQR: -7.5–124.5)Aging population, pain advocacy
Upper-middle-income23.6+10.4 MMETrade policies (+13.59 MME)
Low/lower-middle-income8.3+3.7 MMEPhysician density (+1.95 MME)

Data source: IQVIA MIDAS sales database [3]

Properties

CAS Number

130320-48-8

Product Name

co-Codaprin

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid

Molecular Formula

C27H29NO7

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C18H21NO3.C9H8O4/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12)/t11-,12+,13-,17-,18-;/m0./s1

InChI Key

UESHVCAYLZYGOX-FFHNEAJVSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Synonyms

aspirin - codeine
aspirin, codeine drug combination
aspirin-codeine
co-codaprin

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.